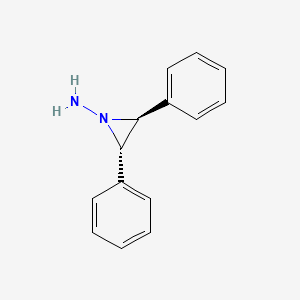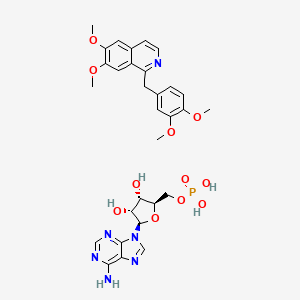
trans-1-Amino-2,3-diphenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Amino-2,3-diphenylaziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group and two phenyl groups attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-1-amino-2,3-diphenylaziridine typically involves the reaction of trans-2,3-diphenyl-1-phthalimidoaziridine with hydrazine hydrate. The reaction is carried out in ethanol at a controlled temperature of 43–45°C. The resulting product is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient mechanical stirrers and controlled temperature environments ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: trans-1-Amino-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: trans-1-Amino-2,3-diphenylaziridine is used as a reagent in organic synthesis, particularly in the fragmentation of α,β-epoxyketones to acetylenic aldehydes and ketones .
Biology and Medicine: In biological research, aziridines are studied for their potential use as antitumor agents due to their ability to alkylate DNA. This compound, with its unique structure, is of interest in the development of new therapeutic agents .
Industry: The compound is used in the synthesis of various polymers and materials, taking advantage of its reactivity and ability to form stable intermediates .
Mechanism of Action
The mechanism of action of trans-1-amino-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, this reactivity allows the compound to alkylate DNA and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Amino-2-phenylaziridine
- 1-Amino-2-phenylaziridinium acetate
- trans-2,3-Diphenyl-1-phthalimidoaziridine
Comparison: trans-1-Amino-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its reactivity and stability compared to other aziridines. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable reagent in various applications .
Properties
CAS No. |
28161-60-6 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2S,3S)-2,3-diphenylaziridin-1-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2/t13-,14-/m0/s1 |
InChI Key |
GXDYVAZATOFPPQ-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)








![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
